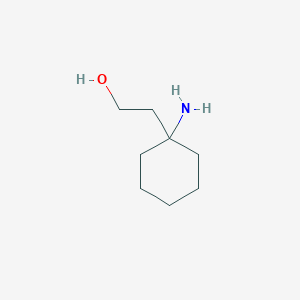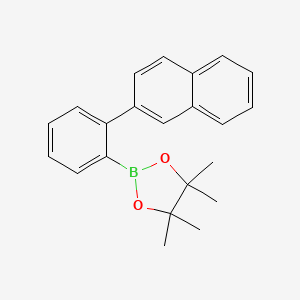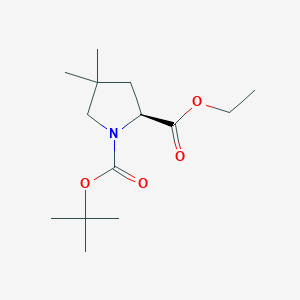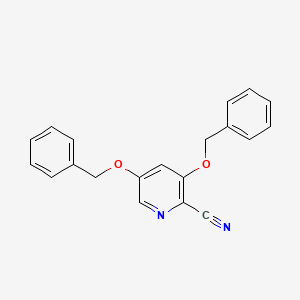
2-(1-Aminocyclohexyl)ethan-1-ol
Descripción general
Descripción
“2-(1-Aminocyclohexyl)ethan-1-ol” is a chemical compound with the CAS Number: 24682-53-9. It has a molecular weight of 143.23 and its IUPAC name is 2-(1-aminocyclohexyl)ethanol . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2 . This indicates that the compound has a cyclohexyl group attached to an ethanol group via an amine linkage.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Solvent-Free Synthesis
- A study by Hakimi et al. (2013) highlights the solvent-free synthesis of symmetrical amino alcohols, including compounds similar to 2-(1-Aminocyclohexyl)ethan-1-ol. This process involves microwave reactor usage under solvent-free conditions, demonstrating an eco-friendly approach in synthesizing such compounds (Hakimi et al., 2013).
Polyamide Synthesis
- Komoto et al. (1971) explored the synthesis of polyamides using derivatives of this compound. They examined the impact of isomer compositions on the polymer melting temperatures, providing insights into the material properties of these polyamides (Komoto et al., 1971).
Amino Alcohols Synthesis
- Sadigov et al. (2020) conducted research on the synthesis of amino alcohols, including compounds structurally related to this compound, emphasizing their potential in various chemical applications (Sadigov et al., 2020).
Complex Formation Kinetics
- Ozay and Baran (2010) investigated the kinetics of complex formation between copper(II) and ligands including derivatives of this compound. This study has implications in the field of coordination chemistry (Ozay & Baran, 2010).
Catalytic Applications
- Schiffers et al. (2006) demonstrated the use of derivatives of this compound in asymmetric catalysis, particularly in phenyl transfer reactions and transfer hydrogenations, highlighting their potential in synthetic chemistry (Schiffers et al., 2006).
Analytical Applications
- Khanvilkar and Bedekar (2018) utilized a derivative of this compound as a chiral solvating agent for molecular recognition, detectable by NMR and fluorescence spectroscopy. This highlights its potential in analytical chemistry (Khanvilkar & Bedekar, 2018).
Crystallographic Characterization
- Valle et al. (1988) performed crystallographic characterization of derivatives of this compound, providing detailed insights into their structural properties, which is crucial for understanding their behavior in various applications (Valle et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-aminocyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLOISITINPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)





![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)


